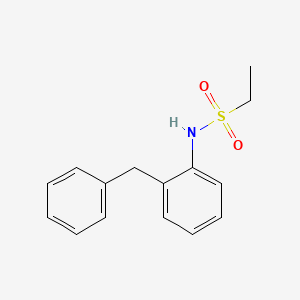![molecular formula C19H21ClN2O5 B5380154 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves its ability to inhibit the activity of various enzymes and proteins that are involved in cell growth and survival. It has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. It has also been found to inhibit the activity of the protein HSP90 (heat shock protein 90), which is involved in the folding and stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways that are involved in cell death. It has also been found to inhibit the growth and migration of cancer cells by inhibiting the activity of various enzymes and proteins that are involved in cell growth and survival. In addition, it has been found to protect neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
実験室実験の利点と制限
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in certain experiments. In addition, it has been found to have limited bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide. One direction is to explore its potential use as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action and identify additional targets for its activity. Additionally, future research could focus on improving its solubility and bioavailability to enhance its effectiveness in lab experiments and in vivo. Finally, future research could explore the potential of this compound as a tool for studying various biological processes and pathways.
合成法
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-diethoxyphenethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.
科学的研究の応用
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown to protect neurons from oxidative stress-induced cell death. In addition, it has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-3-26-17-8-5-13(11-18(17)27-4-2)9-10-21-19(23)15-12-14(22(24)25)6-7-16(15)20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJBTWVAIYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)